molecular formula C23H32ClN B140171 N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine CAS No. 132173-04-7

N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine

Cat. No.: B140171
CAS No.: 132173-04-7
M. Wt: 358 g/mol
InChI Key: ATBHGYHPJAQRDE-UHFFFAOYSA-N
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Description

N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted phenyl ring, a propynyl group, and a cyclohexane amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-cyclohexylphenyl bromide and propargyl bromide.

    Formation of the Propynyl Intermediate: The first step involves the reaction of 3-chloro-4-cyclohexylphenyl bromide with propargyl bromide in the presence of a base like potassium carbonate to form the propynyl intermediate.

    Amination: The propynyl intermediate is then reacted with N-ethylcyclohexanamine under suitable conditions, often using a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the alkyne group to an alkene or alkane.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, bases like sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkenes or alkanes.

Scientific Research Applications

N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propynyl group may facilitate interactions with specific binding sites, while the chloro and cyclohexyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-methyl-cyclohexane amine
  • N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine hydrochloride

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-[3-(3-chloro-4-cyclohexylphenyl)prop-2-ynyl]-N-ethylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32ClN/c1-2-25(21-13-7-4-8-14-21)17-9-10-19-15-16-22(23(24)18-19)20-11-5-3-6-12-20/h15-16,18,20-21H,2-8,11-14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBHGYHPJAQRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#CC1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563129
Record name N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-yn-1-yl]-N-ethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132173-04-7
Record name N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-yn-1-yl]-N-ethylcyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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